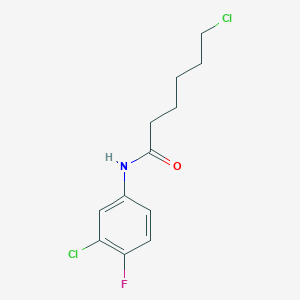

N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

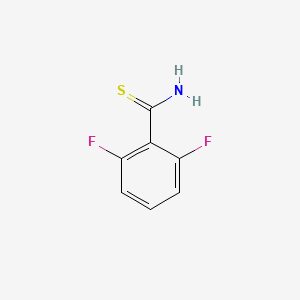

While specific synthesis information for “N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide” is not available, a series of thiocarbamide derivatives containing 3-chloro-4-fluoro aniline system were synthesized based on the diversity in mechanism of action of various thioamides-containing drugs .

Aplicaciones Científicas De Investigación

- Synthesis : N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide is synthesized through a reaction between 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions .

- In Vitro Antibacterial Activity : Studies have evaluated its antibacterial efficacy against Staphylococcus aureus and Chromobacterium violaceum . This compound shows promise as a potential antimicrobial agent .

- Trifluoromethylpyridine (TFMP) : N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide derivatives are used as intermediates in the synthesis of TFMP compounds. These play a crucial role in crop protection and pharmaceuticals. Fluazifop-butyl, an agrochemical, contains a TFMP moiety, and several other TFMP-containing agrochemicals have ISO common names. Additionally, TFMP derivatives are explored for pharmaceutical and veterinary applications .

- N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide serves as a highly efficient catalyst. It facilitates the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives via the condensation reaction of dimedone and arylaldehydes .

- 6-Chloro-N-(3-chloro-4-fluorophenyl)hexanamide exhibits antiproliferative efficacy. Research suggests its potential in inhibiting colon cancer cell growth through intrinsic apoptosis mechanisms .

- The presence of chlorine in low molecular weight compounds, such as this one, can significantly impact biological activity by altering carbon electrophilicity. Understanding these properties aids in drug development .

- As research continues, novel applications for N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide may emerge. Its unique combination of physicochemical properties and functional groups makes it an intriguing candidate for further investigation .

Antibacterial Activity

Agrochemicals and Pharmaceuticals

Catalysis

Antiproliferative Effects

Chemical Properties and Biological Activity

Future Prospects

Safety and Hazards

Propiedades

IUPAC Name |

6-chloro-N-(3-chloro-4-fluorophenyl)hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2FNO/c13-7-3-1-2-4-12(17)16-9-5-6-11(15)10(14)8-9/h5-6,8H,1-4,7H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZJAGUROQHZJPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CCCCCCl)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-cyano-3-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2388915.png)

![1-(4-Methylphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2388916.png)

![1-(4-fluorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2388919.png)

![N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2388920.png)

![3-(3-hydroxypropyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2388921.png)

![3,4,5-triethoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2388924.png)

![1-[(cyclopentylcarbamoyl)methyl]-1H-indole-4-carboxylic acid](/img/structure/B2388925.png)

![6-(3,5-Dimethylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)